1,3-Bis((diphenylphosphino)methyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28P2/c1-5-16-29(17-6-1)33(30-18-7-2-8-19-30)25-27-14-13-15-28(24-27)26-34(31-20-9-3-10-21-31)32-22-11-4-12-23-32/h1-24H,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSOZHFOFHARBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=CC(=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445895 | |
| Record name | [1,3-Phenylenebis(methylene)]bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89756-88-7 | |
| Record name | [1,3-Phenylenebis(methylene)]bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(diphenylphosphinomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,3 Bis Diphenylphosphino Methyl Benzene
Classical Approaches to Ligand Synthesis
The traditional syntheses of 1,3-bis((diphenylphosphino)methyl)benzene often rely on well-established organophosphorus reactions, providing reliable, albeit sometimes multi-step, pathways to the desired product.
Arbuzov Reaction-Based Protocols
The Michaelis-Arbuzov reaction, a cornerstone in the formation of carbon-phosphorus bonds, represents a classical approach to synthesizing the P,P'-dioxide derivative of the target ligand, which can then be reduced to the desired phosphine (B1218219). Current time information in Burleigh County, US.nih.gov This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate. nih.govorganic-chemistry.org In the context of this compound P,P'-dioxide, the reaction utilizes a phosphorus(III) ester and a dihalo-m-xylene derivative.
A reported synthesis involves the reaction of ethyl diphenylphosphinite (Ph₂POEt) with 1,3-bis(bromomethyl)benzene (B165771) in hot xylene (140 °C) to yield this compound P,P'-dioxide. Current time information in Burleigh County, US. This method, reported by Kabachnik in 1979, provided the dioxide in a 68% yield. Current time information in Burleigh County, US. The general mechanism of the Arbuzov reaction is initiated by the nucleophilic attack of the phosphorus(III) species on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges to the final pentavalent phosphorus product. nih.gov
Precursor Chemistry: 1,3-Bis(chloromethyl)benzene (B146608) Elaboration
A common and crucial precursor for the synthesis of this compound and its derivatives is 1,3-bis(chloromethyl)benzene or its brominated counterpart. Current time information in Burleigh County, US.google.com This dihalide provides the m-xylene (B151644) backbone to which the diphenylphosphino groups are attached.
One of the classical methods involves the reaction of a metal diphenylphosphide, such as lithium diphenylphosphide (LiPPh₂) or sodium diphenylphosphide (NaPPh₂), with 1,3-bis(chloromethyl)benzene. This nucleophilic substitution reaction, while conceptually straightforward, requires anhydrous and anaerobic conditions due to the high reactivity and air-sensitivity of the phosphide (B1233454) reagents.
An alternative and often higher-yielding route to the corresponding phosphine oxide involves reacting 1,3-bis(chloromethyl)benzene directly with an appropriate phosphorus(V) nucleophile. For instance, a method has been described where phenylmagnesium bromide is reacted with ethyl phenylphosphinate to generate a Ph₂P(O)MgBr species in situ. This species is then added to 1,3-bis(chloromethyl)benzene in tetrahydrofuran (B95107) (THF) and refluxed to produce this compound P,P'-dioxide. Current time information in Burleigh County, US.
Advanced and High-Efficiency Synthetic Routes
In pursuit of more efficient, atom-economical, and user-friendly synthetic protocols, advanced methods, including one-pot procedures, have been explored for the synthesis of bisphosphines.
One-Pot Synthesis of Phosphonium Salts and Subsequent Reduction
A theoretically efficient approach to this compound is a one-pot reaction where the corresponding bis(phosphonium) salt is generated in situ and then reduced without isolation. This method would typically involve the reaction of 1,3-bis(halomethyl)benzene with two equivalents of triphenylphosphine (B44618) to form the bis(phosphonium) salt, [CH₂(P⁺Ph₃)]₂C₆H₄·2X⁻.
Synthesis of Oxidized Derivatives (e.g., P,P'-Dioxide)
The P,P'-dioxide of this compound is a stable, crystalline solid that serves as a key intermediate in some synthetic routes to the parent phosphine. Its synthesis is often more straightforward than the direct synthesis of the air-sensitive phosphine.
As mentioned previously, the Arbuzov reaction is a primary method for obtaining the P,P'-dioxide. A refined procedure involves reacting 1,3-bis(chloromethyl)benzene with ethyl diphenylphosphinite (Ph₂POEt) in triglyme (B29127) at 150 °C under reduced pressure, which has been reported to yield the hydrated form of the dioxide (C₃₂H₂₈O₂P₂·H₂O) in an 87.3% yield. Current time information in Burleigh County, US.
An alternative route to the P,P'-dioxide utilizes a Grignard-based approach. This method involves the preparation of a phosphino (B1201336) Grignard reagent, Ph₂P(O)MgCl, which is then reacted with 1,3-bis(chloromethyl)benzene. Current time information in Burleigh County, US. Specifically, phenylmagnesium bromide is added to ethyl phenylphosphinate, and the resulting Ph₂P(O)MgBr solution is added to 1,3-bis(chloromethyl)benzene in THF, followed by refluxing. This method provides another viable pathway to the phosphine dioxide intermediate. Current time information in Burleigh County, US.
The following table summarizes the key reactions for the synthesis of this compound and its dioxide derivative.
| Product | Starting Materials | Reagents/Conditions | Yield | Reference |
| This compound P,P'-Dioxide | 1,3-Bis(bromomethyl)benzene, Ethyl diphenylphosphinite | Xylene, 140 °C | 68% | Current time information in Burleigh County, US. |
| This compound P,P'-Dioxide·H₂O | 1,3-Bis(chloromethyl)benzene, Ethyl diphenylphosphinite | Triglyme, 150 °C, 20 mTorr | 87.3% | Current time information in Burleigh County, US. |
| This compound P,P'-Dioxide | 1,3-Bis(chloromethyl)benzene, Ethyl phenylphosphinate | Phenylmagnesium bromide, THF, reflux | Not specified | Current time information in Burleigh County, US. |
Coordination Chemistry of 1,3 Bis Diphenylphosphino Methyl Benzene
Complexation with f-Block Elements
Chelation with Lanthanide and Actinide Series Metal Ions
The dioxide derivative of 1,3-bis((diphenylphosphino)methyl)benzene has been shown to be an effective chelating agent for lanthanide ions such as yttrium (Y) and erbium (Er). acs.org It readily forms complexes with lanthanide nitrates in solution. acs.org The flexibility of the ligand backbone, with its methylene (B1212753) spacers, allows the two phosphoryl groups to orient themselves to form stable chelate rings with the metal ion.
While extensive characterization of actinide complexes with this specific ligand is limited, extraction data for trivalent actinide ions from nitric acid solutions suggest that the parent phosphine (B1218219), this compound, is a significantly weaker extractant compared to its pyridine-N-oxide-based analogue. epa.gov This implies a weaker interaction between the phosphine donor atoms and the actinide ions under these conditions compared to the harder N-oxide donors.
Structural Elucidation of f-Element Complexes
The coordination chemistry of the dioxide ligand with Y(NO₃)₃ and Er(NO₃)₃ has been investigated, resulting in the formation of bis-chelate complexes. acs.org The general formula for these complexes is {M[(Ph₂P(O)CH₂)₂C₆H₄]₂(NO₃)₂}(NO₃), where M represents the lanthanide metal ion. acs.org
Studies on the closely related ligand bis(diphenylphosphino)methane (B1329430) dioxide (dppmO₂) with a range of lanthanide trichlorides (LnCl₃) provide significant insight into the structural possibilities. acs.orgias.ac.inresearchgate.net These studies reveal a systematic trend in coordination number and geometry across the lanthanide series, which is influenced by the lanthanide contraction. acs.orgias.ac.in
Early Lanthanides (La-Gd): Larger, early lanthanides tend to form eight-coordinate complexes with the stoichiometry [Ln(dppmO₂)₄]Cl₃. acs.orgias.ac.in The geometry of these cations is typically a distorted square antiprism. acs.orgresearchgate.net
Later Lanthanides (Sm-Yb): Smaller, later lanthanides favor a lower coordination number. When reacted in a 3:1 ligand-to-metal ratio, they form seven-coordinate complexes with the formula [M(dppmO₂)₃Cl]Cl₂. acs.orgias.ac.inresearchgate.net These complexes exhibit a distorted pentagonal bipyramidal geometry, with a chloride ion in one of the apical positions. acs.orgresearchgate.net
Lutetium (Lu): The smallest of the series, lutetium, forms a six-coordinate complex, [Lu(dppmO₂)₂Cl₂]Cl, which adopts a cis-octahedral geometry. acs.orgresearchgate.net
This variation in structure highlights how the decreasing ionic radii of the lanthanide ions dictate the steric crowding around the metal center, influencing how many ligands can be accommodated and the resulting coordination geometry.
Table 1: Structural Data for Lanthanide Complexes with Bis(diphenylphosphino)methane Dioxide (dppmO₂) Ligand
| Metal Ion | Complex Formula | Coordination Number | Geometry | Avg. M-O Distance (Å) |
| Ce | [Ce(dppmO₂)₄]Cl₃ | 8 | Square Antiprismatic | 2.486 |
| Sm | [Sm(dppmO₂)₄]Cl₃ | 8 | Square Antiprismatic | 2.429 |
| Gd | [Gd(dppmO₂)₄]Cl₃ | 8 | Square Antiprismatic | 2.420 |
| Dy | [Dy(dppmO₂)₃Cl]Cl₂ | 7 | Pentagonal Bipyramidal | - |
| Yb | [Yb(dppmO₂)₃Cl]Cl₂ | 7 | Pentagonal Bipyramidal | 2.248 - 2.338 |
| Lu | [Lu(dppmO₂)₂Cl₂]Cl | 6 | cis-Octahedral | - |
Data sourced from references acs.orgresearchgate.net.
Complexation with d-Block Transition Metals
This compound readily coordinates to a variety of d-block transition metals, acting as a chelating or bridging ligand to form mononuclear, binuclear, and polymeric structures.
Palladium(II) and Platinum(II) Coordination
This bisphosphine ligand is utilized in the synthesis of various palladium(II) and platinum(II) complexes. sigmaaldrich.com It can act as a chelating ligand, forming a stable eight-membered ring, or as a bridging ligand connecting two metal centers. The coordination behavior is often influenced by the metal precursor and reaction conditions.
With palladium(II), the ligand is a known reactant for processes such as the cyclometalation of pincer ligands and the insertion of carbon dioxide into (PCP)Pd(II)-Me bonds. sigmaaldrich.com Studies on the related 1,4-isomer show the formation of a dipalladium(II) complex, [{Pd(η³−allyl)Cl}₂{μ−Ph₂PCH₂C₆H₄CH₂PPh₂}], where the ligand bridges two palladium centers. ias.ac.in A similar bridging mode is expected for the 1,3-isomer due to the flexible backbone and the distance between the phosphorus donors.
In platinum(II) chemistry, related bis(phosphine) ligands are known to form stable square-planar complexes. acs.orgcore.ac.uk For instance, the reaction of [PtX₂(cod)] (where X is a halide and cod is cycloocta-1,5-diene) with similar diphosphines yields complexes of the type [PtX₂{(Ph₂PCH₂)₂C=CH₂}]. Research on the 1,2-isomer, 1,2-bis((diphenylphosphino)methyl)benzene, shows the formation of complexes with the general formula [MX₂(ligand)] where M can be Pd(II) or Pt(II). researchgate.net These complexes typically feature the phosphine ligand chelating to the metal center, resulting in a square-planar geometry.
Copper(I) Coordination Chemistry
The coordination of this compound with copper(I) often leads to the formation of multinuclear complexes or coordination polymers. The flexible nature of the ligand and the preference of copper(I) for tetrahedral or trigonal planar geometries drive the assembly of these supramolecular structures.
While specific studies on the copper(I) complexes of the 1,3-isomer are not abundant, the coordination chemistry can be inferred from its silver(I) complexes and from copper(I) complexes of its isomers. ias.ac.inacs.org Silver(I), being in the same group as copper(I), forms well-characterized dinuclear complexes of the type [Ag₂X₂(m-PP)₂] (where X = Cl, I, NO₃ and m-PP is the 1,3-ligand). acs.org In these structures, two ligands bridge two silver centers. acs.org
Similarly, the 1,4-isomer reacts with copper(I) halides to form dimeric complexes of the formula [{CuX}{μ−Ph₂PCH₂C₆H₄CH₂PPh₂}]₂, where the ligand acts in a bridging fashion. ias.ac.in A statistical analysis of complexes formed between copper(I) iodide and various bis(diphenylphosphino)alkane ligands shows that the resulting structure (e.g., discrete complex, 1D, 2D, or 3D polymer) is highly dependent on the stoichiometry and the length of the linker between the phosphine groups. mdpi.com This suggests that this compound is a versatile building block for constructing a range of copper(I) coordination polymers with potentially interesting photophysical properties. mdpi.com
Nickel(II) Coordination Chemistry
The coordination chemistry of this compound with nickel(II) is less explored than with palladium(II) and platinum(II). However, insights can be drawn from the behavior of its 1,2-isomer and other related diphosphine ligands. researchgate.netmdpi.com
Studies on 1,2-bis((diphenylphosphino)methyl)benzene show that it readily forms square-planar complexes with Ni(II) halides, having the general formula [NiX₂(ligand)] (X = Cl, Br, I). researchgate.net These diamagnetic, four-coordinate complexes feature the diphosphine acting as a bidentate chelating ligand. Given the structural similarities, this compound is expected to form analogous square-planar complexes, [NiX₂(this compound)], where it would form an eight-membered chelate ring. Alternatively, depending on the reaction conditions and stoichiometry, it could form bridged, binuclear complexes similar to those seen with other metals. Research on other diphosphine ligands with nickel(II) also shows the formation of centrosymmetric, dinuclear complexes where two ligands bridge two metal centers. mdpi.com
Table 2: Spectroscopic Data for d-Block Metal Complexes with Bis(phosphine) Ligands
| Metal | Isomer/Ligand | Complex | 31P NMR Shift (ppm) | Coordination Shift (ppm) |
| Pd(II) | 1,4-isomer | [{Pd(η³−allyl)Cl}₂{μ-Ph₂PCH₂C₆H₄CH₂PPh₂}] | 24.8 | 34.7 |
| Cu(I) | 1,4-isomer | [{CuCl}{μ-Ph₂PCH₂C₆H₄CH₂PPh₂}]₂ | -4.2 | - |
| Cu(I) | 1,4-isomer | [{CuBr}{μ-Ph₂PCH₂C₆H₄CH₂PPh₂}]₂ | -3.9 | - |
| Cu(I) | 1,4-isomer | [{CuI}{μ-Ph₂PCH₂C₆H₄CH₂PPh₂}]₂ | -3.3 | - |
Data sourced from reference ias.ac.in. Note: The free 1,4-isomer ligand has a ³¹P NMR shift of -9.9 ppm.
Rhodium(I) Coordination Chemistry
The reaction of this compound with rhodium(I) precursors leads to the formation of various complexes. For instance, treatment of [Rh(cyclooctene)2Cl]2 with the ligand results in complexes with the general formula [RhCl(diphosphine)]n. researchgate.net Cationic complexes can be synthesized by reacting these chloro complexes with silver salts like AgSbF6, AgPF6, or AgBF4. researchgate.net The resulting cationic complexes have been found to be more active in catalytic hydrogenation reactions compared to their neutral chloro counterparts. researchgate.net
The coordination of this compound to rhodium(I) can also lead to the formation of five-coordinate species. researchgate.net The geometry around the rhodium center in these complexes is typically square planar, but can be distorted. nih.gov In some instances, the ligand can also participate in the formation of dinuclear rhodium complexes, where it bridges two metal centers. acs.org
Table 1: Selected Rhodium(I) Complexes with this compound
| Complex Formula | Rhodium Coordination Geometry | Key Features | Reference |
| [RhCl(this compound)]n | Square Planar | Neutral complex, precursor for cationic catalysts. | researchgate.net |
| [Rh(this compound)2]+ | Distorted Square Planar | Cationic complex, active in hydrogenation. | researchgate.net |
| [(PPP)Rh]2 | Distorted Tetrahedral and Square Planar | Dinuclear complex with a bridging phosphido/bis(phosphine) ligand. | acs.org |
Ruthenium(II) Coordination Chemistry
The coordination of this compound to ruthenium(II) centers has been explored, leading to a variety of mononuclear and dinuclear complexes. For example, the reaction with [Ru(CO)2Cl2]n can yield complexes like [Ru(PNP)(CO)2Cl]PF6, where PNP represents the diphosphine ligand. researchgate.net Further reactions of these complexes can lead to the formation of hydrido and hydroxo complexes. researchgate.net
Ruthenium(II) complexes bearing this ligand have shown potential in catalysis. For instance, they have been investigated for their catalytic activity in hydrogenation reactions. acs.org The ligand's flexibility allows for the formation of different isomers and coordination environments around the ruthenium center, which can influence their catalytic performance. researchgate.netnih.gov
Table 2: Representative Ruthenium(II) Complexes and Their Characteristics
| Complex | Key Structural Feature | Application | Reference |
| [Ru(PNP)(CO)2Cl]PF6 | Mononuclear, octahedral geometry. | Precursor for other Ru(II) complexes. | researchgate.net |
| [RuH(PN3P)(CO)] | Dearomatized pincer ligand. | Intermediate in catalytic cycles. | researchgate.net |
| cis,cis-[RuCl2(DPEphos)(H2O)(CH3CN)] | Octahedral complex. | Catalyst for hydrogenation of styrene. | acs.org |
Silver(I) Coordination Chemistry
This compound readily coordinates to silver(I) ions, forming a range of mononuclear and polynuclear complexes. The stoichiometry of the reaction and the nature of the counter-ion play a crucial role in determining the final structure. acs.orgnih.gov For example, reacting the ligand with AgBF4 can yield both mononuclear bis-chelated complexes, [Ag(diphosphine)2]BF4, and dinuclear bridged complexes, Ag2(diphosphine)22, depending on the molar ratio of the reactants. nih.gov
The coordination geometry around the silver(I) center in these complexes is often distorted tetrahedral or pseudo-trigonal planar. acs.orgnih.gov In some cases, the silver complexes can form coordination polymers in the solid state through intermolecular interactions. nih.gov These silver(I)-phosphine complexes can exhibit interesting photophysical properties, such as phosphorescence. acs.orgnih.gov
Table 3: Structural Data for Selected Silver(I) Complexes
| Complex | Ag-P Bond Lengths (Å) | Ag···Ag Distance (Å) | Coordination Geometry | Reference |
| Ag2Cl2(m-PP)2 | 2.420(3), 2.453(3) | 3.094(1) | Distorted Tetrahedral | acs.org |
| Ag2(NO3)2(m-PP)2 | 2.420(4), 2.433(4) | 3.109(1) | Distorted Tetrahedral | acs.org |
| [Ag(dppm)]2(NO3)2 | 2.403(2), 2.442(2) | 3.218(1) | Pentacoordinate distorted trigonal bipyramidal (one Ag) | mdpi.com |
Formation of Metal-Ligand Macrocycles
The flexible nature of this compound makes it a suitable building block for the construction of metal-ligand macrocycles through self-assembly processes. psu.edunsf.gov These reactions often involve the combination of the diphosphine with metal ions that can adopt specific coordination geometries, directing the formation of a cyclic structure. The resulting macrocycles can encapsulate guest molecules or exhibit unique host-guest chemistry. psu.edu The formation of these complex structures is often driven by the thermodynamic favorability of the macrocyclic product over polymeric alternatives. nsf.gov
Chelation Modes and Structural Motifs
Bidentate Chelation in Mononuclear Complexes
In many mononuclear complexes, this compound acts as a bidentate chelating ligand, forming a seven-membered chelate ring with the metal center. researchgate.netillinois.edu This chelation mode is common with various transition metals, including palladium(II) and platinum(II). The bite angle of the ligand, which is the P-M-P angle, is an important parameter that influences the stability and reactivity of the resulting complex. The flexibility of the methylene spacers allows the ligand to accommodate a range of bite angles suitable for different metal ions.
Table 4: Examples of Bidentate Chelation in Mononuclear Complexes
| Metal | Complex Type | P-M-P Bite Angle (°) | Reference |
| Pd(II) | [PdCl2(diphosphine)] | Varies with ligand backbone | rsc.org |
| Pt(II) | [PtCl2(diphosphine)] | ~95-100 | researchgate.net |
| Y(III) | {Y[(Ph2P(O)CH2)2C6H4]2(NO3)2}(NO3) | N/A (oxide form) | researchgate.net |
Cyclometalation and Pincer Ligand Framework Formation
The phosphine ligand this compound is a versatile building block in coordination chemistry, readily undergoing cyclometalation to form stable pincer-type complexes. This process involves the intramolecular activation of a C-H bond on the central benzene (B151609) ring of the ligand, leading to the formation of a strong metal-carbon bond and the creation of a rigid and sterically defined coordination environment around the metal center.
The formation of these pincer frameworks, often abbreviated as 'PCP' where 'P' represents the phosphine donors and 'C' the central, metalated carbon atom, has been demonstrated with a variety of transition metals, including palladium, platinum, and nickel. acs.org The reaction typically proceeds through an intermediate where the ligand coordinates to the metal center in a bidentate fashion (κ²-P,P') before the intramolecular C-H activation occurs to yield the tridentate (κ³-P,C,P) pincer complex.
A notable example is the facile cyclometalation of this compound with metal dihalides (MX₂, where M = Ni, Pd, Pt and X = halide). acs.org This reaction proceeds via a detectable trans-[MX₂(PCHP)] intermediate, which subsequently undergoes C-H activation to afford the square-planar pincer complex. acs.org
Furthermore, the versatility of this ligand is highlighted by its use in the synthesis of P-stereogenic PCP pincer ligands. By introducing chirality at the phosphorus atoms, researchers have been able to create chiral coordination environments, which have potential applications in asymmetric catalysis. These chiral ligands can be metalated with palladium and platinum precursors to yield the corresponding optically active pincer complexes.
The reaction of a derivative, 1,3-{Ph₂PC(O)}₂C₆H₄, with silver perchlorate (B79767) (AgClO₄) followed by the addition of [Pd(COD)Cl₂] at room temperature leads to the formation of a palladium pincer complex, [PdCl{2,6-{Ph₂PC(O)}₂ (C₆H₃)}], through a transmetalation process. mdpi.com While direct C-H activation to form pincer complexes can sometimes require harsh reaction conditions, this transmetalation route provides a milder alternative. mdpi.com
Influence of Ancillary Ligands and Reaction Conditions on Complex Formation
The formation and structure of metal complexes with this compound are significantly influenced by the choice of ancillary ligands on the metal precursor and the specific reaction conditions employed, such as temperature, solvent, and the presence of bases or other additives.
The nature of the ancillary ligand can dictate the final coordination mode of the this compound ligand. For instance, in reactions with palladium(II), the presence of an allyl ancillary ligand in the precursor, [Pd(η³-allyl)Cl]₂, leads to the formation of a dipalladium(II) complex where the phosphine ligand bridges two metal centers. ias.ac.in In contrast, the use of simple halide precursors often facilitates the formation of monomeric pincer complexes. acs.org
Reaction conditions also play a critical role. For example, the formation of palladium pincer complexes via C-H activation can be achieved under mild conditions, at room temperature, by employing a suitable base. The choice of solvent can also be crucial, with solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) being commonly used. acs.org In some cases, heating is necessary to drive the cyclometalation, as seen in the synthesis of certain ruthenium pincer complexes where refluxing in the presence of a base is required.
The stoichiometry of the reactants is another key parameter. The reaction of this compound with copper(I) halides (CuX, where X = Cl, Br, I) in a 1:1 molar ratio results in the formation of dimeric complexes with the general formula [{CuX}{μ-Ph₂PCH₂C₆H₄CH₂PPh₂}]₂. ias.ac.in This demonstrates how the ligand can act as a bridging unit between two metal centers, influenced by the specific metal and its accompanying ligands.
The following table summarizes the influence of ancillary ligands and reaction conditions on the formation of complexes with this compound and its derivatives:
| Metal Precursor | Ancillary Ligand(s) | Reaction Conditions | Resulting Complex | Coordination Mode | Reference(s) |
| [Pd(η³-allyl)Cl]₂ | Allyl, Chloride | Not specified | [{Pd(η³-allyl)Cl}₂{μ-Ph₂PCH₂C₆H₄CH₂PPh₂}] | Bridging bidentate | ias.ac.in |
| CuX (X=Cl, Br, I) | Halide | Not specified | [{CuX}{μ-Ph₂PCH₂C₆H₄CH₂PPh₂}]₂ | Bridging bidentate | ias.ac.in |
| [Pd(COD)Cl₂] / AgClO₄ | Chloride | Room Temperature | [PdCl{2,6-{Ph₂PC(O)}₂ (C₆H₃)}] | Tridentate (Pincer) | mdpi.com |
| MX₂ (M=Ni, Pd, Pt; X=halide) | Halide | Not specified | [M(PCP)X] | Tridentate (Pincer) | acs.org |
Catalytic Applications of 1,3 Bis Diphenylphosphino Methyl Benzene Complexes
Carbon-Carbon Bond Forming Reactions
Complexes of 1,3-bis((diphenylphosphino)methyl)benzene are extensively utilized in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the creation of C-C bonds. The ligand helps to stabilize the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Palladium complexes featuring phosphine (B1218219) ligands like this compound are effective catalysts for this transformation. The ligand's role is to facilitate the oxidative addition of the organic halide to the Pd(0) center and subsequent steps. While specific performance data for this compound in Suzuki reactions is dispersed across various studies, the general conditions highlight its utility.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂ / this compound |
| Substrates | Aryl Halides (Br, I), Arylboronic Acids |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF |
| Temperature | 60-120 °C |
This table represents typical conditions and may vary based on specific substrates.
The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. Palladium-phosphine complexes are the catalysts of choice for this reaction. High Turnover Number (TON) catalysis is a key goal in making these processes more efficient and economical, signifying a high number of substrate molecules converted per molecule of catalyst. While the pursuit of high TONs is a major research area in palladium catalysis, specific studies detailing high TON values for Stille couplings explicitly using this compound complexes are not prominently available in the reviewed literature. However, the principles of achieving high TONs, such as using stable and efficient ligands to prevent catalyst decomposition, are relevant to complexes of this ligand.
The utility of this compound extends to a range of other seminal cross-coupling reactions. alfachemic.com
Heck Reaction : This reaction couples aryl or vinyl halides with alkenes. organic-chemistry.orgnumberanalytics.com Palladium complexes of phosphine ligands facilitate the coupling, and the choice of ligand can influence yield and selectivity. rsc.orgnih.gov
Hiyama Coupling : This reaction involves the coupling of organosilanes with organic halides. nih.govua.es It is valued for the low toxicity of the silicon reagents. The activation of the C-Si bond is crucial and is often facilitated by a fluoride (B91410) source or a base, with the palladium-phosphine complex mediating the C-C bond formation. psu.eduasianpubs.org
Negishi Coupling : Involving the reaction of an organozinc compound with an organic halide, this is a powerful and widely used C-C bond-forming method. chinesechemsoc.orgacs.org Palladium-phosphine catalysts, including those with ligands structurally similar to this compound, have demonstrated high activity. acs.orgchemrxiv.orgorganic-chemistry.org
Sonogashira Coupling : This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium-phosphine complex, often with a copper(I) co-catalyst. rsc.orgresearchgate.netnih.gov The ligand plays a critical role in the catalytic cycle. researchgate.net
Table 2: Overview of Other Cross-Coupling Reactions
| Reaction | Coupling Partners | Typical Catalyst System |
|---|---|---|
| Heck | Alkene + Aryl/Vinyl Halide | Pd(OAc)₂ or PdCl₂ with a phosphine ligand |
| Hiyama | Organosilane + Organic Halide | Pd catalyst, phosphine ligand, fluoride activator |
| Negishi | Organozinc + Organic Halide | Pd catalyst with a phosphine ligand |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd-phosphine complex, Cu(I) co-catalyst, amine base |
This table provides a general overview of the reaction components.
Hydrogenation Processes
Hydrogenation is a fundamental reaction in organic chemistry, adding a pair of hydrogen atoms across a double or triple bond. While phosphine ligands are central to many hydrogenation catalysts, their application in asymmetric hydrogenation is particularly significant for producing chiral molecules.
Asymmetric hydrogenation converts a prochiral substrate, such as a ketone or an alkene with enantiotopic faces, into a chiral product with a high enantiomeric excess (ee). This is typically achieved using a chiral catalyst, where a metal (commonly rhodium, ruthenium, or iridium) is coordinated to a chiral phosphine ligand. nih.govnih.govrsc.org The chirality of the ligand creates a chiral environment around the metal center, which directs the hydrogen addition to one face of the substrate over the other. iupac.orgpnas.orgnih.gov
This compound is an achiral ligand, as it does not possess any chiral elements. Therefore, its direct use in a metal complex to induce enantioselectivity in the hydrogenation of a prochiral substrate is not conventional. The scientific literature extensively documents the use of inherently chiral diphosphine ligands, such as BINAP and DIOP, for achieving high enantioselectivity in these reactions. researchgate.net While this compound is noted as a reactant for synthesizing iridium complexes, specific applications of these resulting complexes in the asymmetric hydrogenation of prochiral substrates are not detailed in the surveyed research. alfachemic.com
In asymmetric hydrogenation, substrate specificity refers to the catalyst's ability to effectively hydrogenate a particular class of substrates. Enantioselectivity, measured as enantiomeric excess (% ee), is the degree to which one enantiomer is formed over the other. Both are highly dependent on the intricate interactions between the substrate and the chiral catalyst. dicp.ac.cnacs.org Factors such as the steric and electronic properties of both the ligand and the substrate play a crucial role. ub.edursc.org For instance, ruthenium-catalyzed hydrogenations of ketones and olefins have shown that the stereoelectronic features of the ligand and substrate profoundly influence the enantioselectivity. nih.gov
As this compound is achiral, there is no available research data in the reviewed literature detailing its substrate specificity and enantioselectivity profile in the context of asymmetric hydrogenation of prochiral substrates. Such studies are predicated on the use of chiral catalysts to generate enantiomerically enriched products.
Hydroformylation Reactions
Hydroformylation, or the oxo process, is a crucial industrial method for producing aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). The choice of ligand complexed to the metal center (commonly rhodium) is critical for controlling the reaction's rate and regioselectivity (the ratio of linear to branched aldehydes). While various diphosphine ligands have been extensively studied to optimize this process, specific research detailing the performance of this compound complexes in hydroformylation reactions was not available in the retrieved search results.
Other Organometallic Catalysis
Beyond hydroformylation, complexes of this compound are involved in various organometallic processes, including the synthesis of iridium vinylidene and carbyne complexes and in transcyclometalation processes. alfachemic.com
P-Arylation Reactions
P-arylation, a type of cross-coupling reaction, involves the formation of a phosphorus-carbon bond between a P-nucleophile and an aryl halide or pseudohalide, typically catalyzed by a palladium complex. This reaction is fundamental for synthesizing the broader class of organophosphorus compounds used as ligands, organocatalysts, and biologically active molecules. Despite the suitability of phosphine ligands in palladium catalysis, specific studies focused on the application of this compound as a ligand in P-arylation reactions were not identified in the provided search results.
Heterogeneous Catalysis with Supported Ligand Systems
To overcome challenges associated with the separation and recycling of homogeneous catalysts, research has focused on immobilizing them onto solid supports. This approach combines the high activity and selectivity of molecular catalysts with the practical benefits of heterogeneous systems.
Development of Graphene-Supported Nanocatalysts
A significant development in this area involves the use of graphene oxide (GO) as a support for phosphine ligands and their metal complexes. Novel heterogeneous nanocatalysts have been developed based on ligands structurally related to this compound. The synthesis process involves functionalizing the carboxyl groups on graphene oxide sheets with an aryldiamine, such as 1,3-bis(aminomethyl)benzene. This is followed by a phospha-Mannich reaction with hydroxymethyl-diphenylphosphine (Ph2PCH2OH) to create graphene-supported bis(diphenylphosphinomethyl)amino ligands. These supported ligands are then complexed with metals like palladium(II) and platinum(II) to form the final nanocatalyst.
Applications in Specific Organic Transformations (e.g., Vitamin K3 Synthesis)
These novel graphene-supported palladium(II) and platinum(II) nanocatalysts have demonstrated high efficiency in specific organic transformations, most notably in the synthesis of Vitamin K3, also known as menadione (B1676200) (2-methyl-1,4-naphthoquinone). The catalysts are recoverable and show excellent activity. In the synthesis of Vitamin K3, the graphene-supported aminomethylphosphine-Pd(II) complexes, in particular, have shown superior catalytic activities and high selectivities compared to their Pt(II) counterparts.
The performance of these graphene-supported palladium nanocatalysts in Vitamin K3 synthesis is summarized in the table below.
| Catalyst Type | Conversion (%) | Selectivity (%) |
| GO@aminomethylphosphine-Pd(II) | 95-99 | 60-65 |
| GO@aminomethylphosphine-Pt(II) | Lower than Pd(II) | Lower than Pd(II) |
Mechanistic Investigations and Theoretical Studies
Elucidation of Catalytic Reaction Mechanisms
The generally accepted mechanism for many palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings where 1,3-bis((diphenylphosphino)methyl)benzene is a potential ligand, involves a series of fundamental steps: oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination. nih.govwikipedia.orgrsc.orgwikipedia.org The catalytic cycle is typically initiated by the in-situ generation of a coordinatively unsaturated Pd(0) species from a Pd(II) precatalyst. nih.govresearchgate.net
Reductive elimination is the final, product-forming step in many cross-coupling cycles, where two ligands on the metal center are coupled, and the metal's oxidation state is reduced, regenerating the active catalyst. rsc.orgchemrxiv.org For a palladium-catalyzed reaction, this typically involves the formation of a C-C or C-X bond from a Pd(II) intermediate, yielding the desired product and a Pd(0) species. wikipedia.orgwikipedia.org The rate and facility of this step are influenced by factors such as the coordination number and electronic properties of the metal center. chemrxiv.org
While specific studies detailing the reductive elimination pathways from complexes of this compound are not extensively documented, research on related phosphine (B1218219) ligands provides significant insight. For instance, in a study involving a platinum(IV) complex with the related 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz) ligand, the transformation of an intermediate involved a reductive elimination step that extruded a dithiolene ligand and restored the metal to the +2 oxidation state. nih.govacs.org In the context of typical palladium catalysis, the [Pd(II)(diphosphine)(R¹)(R²)] complex undergoes reductive elimination to form an R¹-R² bond. The flexible backbone of this compound allows the complex to adopt the necessary geometry for this step to occur. Computational and kinetic studies on general palladium systems suggest that metal electronics are a primary factor affecting the rate, with less electron-rich metal centers favoring faster reductive elimination. chemrxiv.org
The identification of intermediates is key to confirming a proposed catalytic cycle. In palladium-catalyzed cross-coupling reactions, several key intermediates are proposed. nih.gov After the initial formation of the active L₂Pd(0) or LPd(0) catalyst, oxidative addition of an aryl halide (Ar-X) yields a square-planar Pd(II) intermediate, [Pd(Ar)(X)L₂]. wikipedia.orguwindsor.ca
Subsequent steps involve further intermediates:
In the Heck reaction , coordination of an alkene to the Pd(II) center forms a π-complex, which then undergoes migratory insertion to give a σ-alkylpalladium(II) intermediate. wikipedia.orglibretexts.org
In the Suzuki reaction , transmetalation occurs, where an organoboron reagent transfers its organic group to the palladium center, often involving a hydroxo-palladium complex, [Pd(Ar)(OH)L₂], to form a diarylpalladium(II) species, [Pd(Ar)(Ar')L₂]. wikipedia.orgchemrxiv.org
While the transient nature of these species makes them difficult to isolate, studies on analogous systems provide evidence for their existence. For example, research on rhodium complexes with the structurally similar 1,3-bis-[(diisopropyl-phosphanyl)-methyl]-benzene (a PCP pincer ligand) identified η¹-coordinated diazomethane (B1218177) complexes as key intermediates en route to the formation of rhodium-carbene complexes. elsevierpure.comnih.gov In another study using the related 1,3-bis(diphenylphosphino)propane (B126693) ligand for gold nanocluster synthesis, ligated gold clusters and radical complexes were identified as reaction intermediates. nih.gov Furthermore, stable complexes of silver with this compound have been synthesized and characterized, which can serve as models for catalytically relevant intermediates. acs.org In situ spectroscopic techniques, such as high-pressure IR, have been used in alkene carbonylation reactions with other diphosphine ligands to identify key Pd-H and Pd-P species as active intermediates. nih.gov
| Reaction | Intermediate Type | General Formula | Role in Catalytic Cycle |
|---|---|---|---|
| General | Active Catalyst | Pd(0)Ln (n=1, 2) | Initiates cycle via oxidative addition |
| General | Oxidative Addition Product | [Pd(II)(Ar)(X)L2] | Forms after reaction with aryl halide |
| Heck | Alkene π-Complex | [Pd(II)(Ar)(X)L(alkene)] | Precedes migratory insertion |
| Heck | σ-Alkylpalladium(II) | [Pd(II)(alkyl)(X)L2] | Forms after migratory insertion, precedes β-hydride elimination |
| Suzuki | Transmetalation Intermediate | [Pd(II)(Ar)(Ar')L2] | Forms after ligand transfer from organoboron, precedes reductive elimination |
Detailed kinetic analyses, including the determination of rate laws and activation parameters (such as enthalpy and entropy of activation), provide quantitative insight into reaction mechanisms and help identify the rate-determining step. However, obtaining full kinetic details for complex catalytic cycles can be challenging. nih.gov
| Ligand | Reaction | Turnover Frequency (TOF, h-1) | Turnover Number (TON) | Reference |
|---|---|---|---|---|
| NUPHOS | Suzuki Coupling | 6900 | 1,000,000 | acs.org |
| BINAP | Suzuki Coupling | 260 | Not Reported | acs.org |
| [Ph2P(ortho-C6H4)]2CH2 | Methoxycarbonylation | 100,000 | >2,390,000 | nih.gov |
| DTBPMB | Methoxycarbonylation | 12,000 | 100,000 | nih.gov |
Isotopic labeling is a powerful tool for probing reaction mechanisms. The deuterium (B1214612) kinetic isotope effect (KIE), determined by comparing the rate of a reaction using a deuterated substrate to that of the non-deuterated analog (kH/kD), is particularly useful for investigating steps that involve the cleavage of a carbon-hydrogen bond. nih.govresearchgate.net A significant primary KIE (typically > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction. pkusz.edu.cnresearchgate.net
Computational Chemistry Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, electronic structures, and bonding in transition metal complexes. rsc.orgub.edu These methods allow for the characterization of transient intermediates and transition states that are often inaccessible to experimental observation.
Density Functional Theory (DFT) is widely used to model the electronic structure and bonding in complexes containing phosphine ligands. banglajol.infomdpi.com By calculating properties such as molecular orbital energies, bond lengths, and charge distributions, DFT provides a detailed picture of the metal-ligand interactions that govern catalytic activity.
A notable example, while not using the exact title compound, is a combined experimental and computational study on rhodium complexes with the similar pincer ligand 1,3-bis-[(diisopropyl-phosphanyl)-methyl]-benzene. elsevierpure.comnih.gov DFT calculations using the mPW1K functional were employed to explore the mechanism of metallacarbene formation. The calculations revealed that an η¹-C bound diazo complex is a critical intermediate, a finding that was in good agreement with experimental observations. The study highlighted how steric factors, which could be modeled computationally, dictate the viable reaction pathways. nih.gov Similarly, DFT has been applied to study the coordination behavior and electronic properties of related bisphosphomide ligands, providing insights into their structural features. acs.org These studies demonstrate the power of DFT to rationalize experimental results and predict the behavior of catalytic systems based on the electronic and steric properties of ligands like this compound.
DFT Calculations on Reaction Energetics and Transition States
In a representative reaction, such as the substitution of a ligand L' by this compound on a metal center M, the process can be modeled as: M-L' + Ph₂P(CH₂)C₆H₄(CH₂)PPh₂ → [M(Ph₂P(CH₂)C₆H₄(CH₂)PPh₂)] + L'
DFT calculations would be employed to compute the energies of all species involved, including the short-lived transition state. Factors such as the choice of the functional (e.g., B3LYP, PBE) and the basis set (e.g., LANL2DZ for metals, 6-31G** for other atoms) are crucial for obtaining accurate results. ias.ac.in For example, in the study of dinitrosyl iron complexes, DFT was used to determine that ligands with stronger σ-donating capabilities, like those with saturated backbones, result in different electronic structures and ν(NO) stretching frequencies compared to those with unsaturated backbones like dppbz. researchgate.net
While specific energetic data for a reaction involving this compound is not available in the cited literature, the table below illustrates the type of data that can be generated from such DFT studies, using the reaction of OH radicals with benzene (B151609) as a general example of how reaction and activation energies are calculated and can vary with the DFT functional used. usu.edu
| DFT Functional | Reaction Energy (ΔE, kcal/mol) | Activation Barrier (E†, kcal/mol) |
|---|---|---|
| B3LYP | -20.9 | -0.5 |
| BH&HLYP | -17.5 | 3.8 |
| MPW1K | -18.7 | 4.5 |
| M05-2X | -22.1 | 4.1 |
| PBE0 | -24.1 | -2.1 |
| PBEPBE | -27.1 | N/A |
This table illustrates calculated energetics for the addition of an OH radical to benzene, showing the variability between different DFT functionals. E† is relative to separated reactants. A negative barrier indicates the transition state is lower in energy than the reactants. Data sourced from a comparative study of DFT methods. usu.edu
Predictive Modeling of Ligand-Metal Interactions
Predictive modeling, primarily through DFT, is crucial for understanding the nature of the coordination bond between a ligand and a metal. For this compound, these models can predict key structural and electronic parameters, such as bond lengths, bond angles, and the electronic distribution within the resulting complex. This predictive capability guides the rational design of new catalysts and functional materials.
Studies on related bisphosphine complexes provide a blueprint for how such modeling is applied. For example, DFT calculations on dinitrosyl iron complexes with ligands including 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) were used to analyze the geometry and electronic structure. researchgate.net The calculations revealed how the "bite angle" of the phosphine ligand and the nature of the backbone (saturated vs. unsaturated) influence the conformation and electronic properties of the complex. researchgate.net For instance, the Fe-P bond lengths and P-Fe-P angles are key outputs of these models.
Furthermore, DFT calculations can be used to analyze the frontier molecular orbitals (HOMO and LUMO) of the complex. The energy and composition of these orbitals are fundamental to the complex's reactivity, electronic absorption spectra, and electrochemical behavior. In a study on diiron complexes with a different diphosphine ligand, 1,1'-bis(diphenylphosphino)ferrocene (dppf), DFT calculations showed that the HOMO and LUMO were primarily localized on the iron centers, which is critical for the complex's catalytic activity in proton reduction. ias.ac.inresearchgate.net
The following interactive table presents DFT-calculated structural parameters for a dinitrosyl iron complex with the related 1,2-bis(diphenylphosphino)benzene ligand, illustrating the type of predictive data that can be generated for metal-ligand interactions.
| Complex | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| [(dppbz)Fe(NO)₂] | Fe-P Bond Length (Å) | 2.285 | 2.251(1) |
| Fe-N Bond Length (Å) | 1.685 | 1.660(4) | |
| P-Fe-P Angle (°) | 85.4 | 86.13(4) | |
| N-Fe-N Angle (°) | 115.6 | 114.7(2) |
Comparison of DFT-calculated and experimentally determined (X-ray crystallography) structural parameters for an iron complex containing the related 1,2-bis(diphenylphosphino)benzene (dppbz) ligand. This demonstrates the predictive accuracy of such models. Data sourced from a combined experimental and theoretical study. researchgate.net
These computational models are thus essential for building a deep, molecular-level understanding of how ligands like this compound function in coordination complexes, providing predictive insights that complement and guide experimental work.
Advanced Spectroscopic and Crystallographic Characterization Techniques in Research
Complementary Spectroscopic and Analytical Methods
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1,3-bis((diphenylphosphino)methyl)benzene, the IR spectrum provides characteristic signals for its aromatic and phosphine (B1218219) moieties.
In the IR spectrum of this compound, one would expect to observe:
Aromatic C-H stretching: Bands in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: Bands from the methylene (B1212753) (-CH₂-) groups, typically in the 2950-2850 cm⁻¹ range.
Aromatic C=C stretching: A series of sharp bands between 1600 and 1450 cm⁻¹ are characteristic of the benzene (B151609) rings.
P-C stretching: Vibrations involving the phosphorus-carbon bonds.
Out-of-plane C-H bending: Strong absorptions in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene rings.
Upon coordination to a metal center, the IR spectrum of the ligand can change. For example, in a study of the dioxide derivative, 1,3-bis(diphenylphosphinomethyl)benzene P,P'-dioxide, the P=O stretching frequency would be a key diagnostic band. researchgate.net In metal carbonyl complexes, the C≡O stretching frequencies are highly sensitive to the electronic environment of the metal and are thus valuable probes of the bonding and structure of the complex.
Table 2: Expected IR Absorption Regions for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H (-CH₂-) | 2950 - 2850 | Stretching |
| Aromatic C=C | 1600 - 1450 | Ring Stretching |
| Phenyl-P | ~1435 | Stretching |
| C-H Bending | 900 - 675 | Out-of-plane |
Note: This table is based on general spectroscopic principles and data from related compounds.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For non-volatile and thermally unstable compounds like this compound and its metal complexes, "soft" ionization techniques such as Fast Atom Bombardment (FAB) and Field Desorption (FD) are particularly useful. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental formulas.
The molecular weight of this compound is 474.51 g/mol . acs.orgsigmaaldrich.com In a mass spectrum, the molecular ion peak ([M]⁺) or a quasi-molecular ion peak such as [M+H]⁺ would be expected at m/z corresponding to this mass.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) involves bombarding the sample, which is dissolved in a non-volatile matrix like glycerol, with a high-energy beam of neutral atoms. docbrown.info This process generates ions from the analyte, typically [M+H]⁺ or [M-H]⁻, with minimal fragmentation. This technique is well-suited for the analysis of polar and high molecular weight compounds, including organometallic complexes. docbrown.info
Field Desorption Mass Spectrometry (FD-MS) is another soft ionization technique where the sample is deposited on an emitter and ionized by a strong electric field. It is particularly effective for non-polar compounds and often produces intact molecular ions with little to no fragmentation.
In the context of metal complexes of this compound, mass spectrometry is crucial for confirming the formation of the desired product and its stoichiometry. For example, in a palladium complex, the mass spectrum would show a characteristic isotopic pattern for the palladium-containing fragment, which would confirm the presence of the metal in the complex.
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound and its metal complexes, UV-Vis spectra provide information about the electronic structure, including π-π* transitions within the aromatic rings and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands in the complexes. researchgate.netnih.gov
The UV-Vis spectrum of the free this compound ligand is expected to be dominated by absorptions due to π-π* transitions within the phenyl and benzene rings. Upon coordination to a transition metal, new absorption bands can appear, which are often in the visible region, giving rise to colored complexes. These new bands can be assigned to d-d transitions (for some metal centers) or charge-transfer transitions.
A study on the complexation of a related ligand, 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene, with Cu(II), Co(II), and Ni(II) ions showed absorption maxima (λ_max) for the complexes around 290-294 nm. researchgate.net Similar studies on platinum(II) complexes with other phosphine ligands have shown that the electronic absorption spectra are sensitive to the nature of the ligands and the geometry of the complex. islandarchives.caresearchgate.netnist.gov For instance, in platinum(II) porphyrin complexes functionalized with phosphine ligands, bathochromic shifts (red shifts) of the characteristic porphyrin absorption bands are observed upon coordination. researchgate.netnist.gov
Table 3: Representative UV-Vis Absorption Data for Metal Complexes with a Related Ligand
| Complex | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Cu(II)-[1,3-PPB] | 294 | 1.50 x 10⁴ | researchgate.net |
| Co(II)-[1,3-PPB] | 290 | 4.35 x 10⁴ | researchgate.net |
| Ni(II)-[1,3-PPB] | 293 | 1.48 x 10⁴ | researchgate.net |
Note: This table shows data for complexes of 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,3-PPB) to illustrate the principles of UV-Vis spectroscopy for related systems.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal complexes. For complexes of this compound with paramagnetic metal ions (e.g., Cu(II), Cr(I), some Fe species), EPR spectroscopy is a powerful tool for elucidating the electronic structure and the environment of the metal center. sigmaaldrich.com
EPR spectra provide information through the g-factor, which is a measure of the magnetic moment of the unpaired electron, and hyperfine coupling constants, which arise from the interaction of the electron spin with the nuclear spins of the metal and ligand atoms (e.g., ³¹P, ¹⁴N, ¹H). sigmaaldrich.com
While specific EPR studies on paramagnetic complexes of this compound are not widely reported, research on related systems provides a framework for what to expect. For example, EPR studies of copper(II) complexes with various ligands have been used to determine the geometry of the copper center and to study the bonding with the ligands. sigmaaldrich.comresearchgate.net In the case of a Cu(II) complex with this compound, the EPR spectrum would be expected to show hyperfine coupling to the copper nucleus (⁶³Cu and ⁶⁵Cu, both with I = 3/2) and superhyperfine coupling to the two equivalent ³¹P nuclei (I = 1/2). The magnitude of these couplings would provide insight into the covalency of the Cu-P bonds and the geometry of the complex.
In studies of Cr(I) complexes with the related 1,3-bis(diphenylphosphino)propane (B126693) (dppp) ligand, EPR spectroscopy was used to identify and characterize paramagnetic intermediates in photochemical reactions. islandarchives.ca The analysis of the g-values and hyperfine couplings to ³¹P and ⁵³Cr allowed for the elucidation of the electronic and geometric structures of these transient species.
Future Research Directions and Uncharted Territories
Advanced Catalyst Design and Optimization
The primary application of 1,3-bis((diphenylphosphino)methyl)benzene lies in its role as a ligand in homogeneous catalysis. Future research is poised to refine and enhance its catalytic capabilities through sophisticated design and optimization strategies. A key area of development is the rational design of pre-catalysts to improve reaction robustness and reduce catalyst loading. researchgate.net Mechanistic studies have shown that factors like the mono-oxidation of the bis-phosphine ligand are critical for successful transformations, providing a pathway for developing more reliable and efficient catalyst systems. researchgate.net
Further innovation is expected in the creation of tailored metal complexes for specific transformations. For instance, copper(I) complexes incorporating this compound derivatives have demonstrated potential in selective organic synthesis, a field ripe for exploration. smolecule.com Another promising avenue is the immobilization of these catalysts on solid supports, such as polymers. mdpi.com This approach not only facilitates easier separation and recycling of the catalyst but can also lead to improved synthetic methodologies compared to traditional homogeneous systems. mdpi.com The versatility of this ligand is evident in its application across a wide array of cross-coupling reactions, and future work will likely expand this scope even further. smolecule.comsigmaaldrich.com
| Catalyst System / Design Approach | Application / Goal | Key Findings |
| Polymer-supported Co(II) Complex | Arylamination Reactions | Inexpensive, recyclable catalyst with improved methodology. mdpi.com |
| Rationally Designed Pd(II) Pre-catalysts | Asymmetric Intramolecular C-N Coupling | Achieved significant catalyst loading reduction and increased reaction robustness through mechanistic understanding. researchgate.net |
| Copper(I)-Diphosphine Complexes | Selective Organic Synthesis | The ligand's rigid backbone provides optimal bite angles and electronic environments for copper-catalyzed processes. smolecule.com |
| Palladium Complexes | Cross-Coupling Reactions (Suzuki, Heck, etc.) | The ligand is effective in a wide range of standard and advanced cross-coupling reactions. sigmaaldrich.com |
Exploration of Novel Reaction Pathways
Beyond established catalytic cycles, this compound is a key component in the exploration of novel and complex chemical transformations. alfachemic.com Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve. Research has demonstrated its role as a crucial reactant in the cyclometalation of pincer ligands and in transcyclometalation processes. sigmaaldrich.comalfachemic.com
The ligand has also enabled groundbreaking reactions such as the insertion of carbon dioxide into palladium-methyl bonds and the synthesis of exotic vinylidene and carbyne complexes. sigmaaldrich.comalfachemic.com These applications highlight its potential to mediate the formation of unusual and highly reactive organometallic species. Another significant area of future research involves its use in the synthesis of precisely defined metal nanoclusters. nih.gov Studies on gold monolayer-protected clusters have elucidated a complex reaction mechanism involving dissolution, reduction, nucleation, ligand exchange, and etching, which can be manipulated to create clusters with specific nuclearity. nih.gov Understanding and controlling these pathways will open doors to new synthetic methodologies for nanomaterials. nih.gov
| Novel Reaction Pathway | Role of this compound | Significance |
| Cyclometalation of Pincer Ligands | Reactant/Ligand | Forms stable, catalytically active pincer complexes. sigmaaldrich.comalfachemic.com |
| CO₂ Insertion into (PCP)PdII-Me Bonds | Reactant/Ligand | Enables the functionalization of carbon dioxide. sigmaaldrich.comalfachemic.com |
| Synthesis of Vinylidene and Carbyne Complexes | Reactant/Ligand | Access to highly reactive organometallic intermediates. sigmaaldrich.comalfachemic.com |
| Gold Nanocluster Formation | Protecting Ligand | Allows for the directed synthesis of monolayer-protected clusters with specific sizes through a controlled multi-step process. nih.gov |
| Synthesis of Iridium Complexes | Bidentate Phosphine (B1218219) Ligand | Facilitates the creation of iridium complexes for various catalytic applications. sigmaaldrich.comalfachemic.com |
Applications in Materials Science and Nanotechnology
The utility of this compound and its derivatives is increasingly being recognized in the fields of materials science and nanotechnology. smolecule.com Its ability to form stable, well-defined complexes with a variety of metals makes it an excellent building block for advanced materials. smolecule.com
In nanomaterials, the ligand contributes to the synthesis of nanostructures with properties tailored for applications in electronics and photonics. For instance, it has been instrumental in the preparation of gold monolayer-protected clusters (MPCs), which are of interest for their unique optical and electronic properties. nih.gov In the realm of polymer science, incorporating this compound can enhance the thermal stability and electrical conductivity of polymeric materials, expanding their industrial applicability. While research on this specific ligand is emerging, related structures like 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz) have been used to construct complex heterotrimetallic assemblies, suggesting a future direction for creating sophisticated, multi-component materials with controlled spatial orientation of functional units. acs.org
| Application Area | Function of the Compound | Potential Impact |
| Nanomaterials | Ligand for Nanostructure Synthesis | Creation of materials with tailored properties for electronics and photonics. |
| Polymer Science | Additive/Monomer | Enhances thermal stability and conductivity of polymers. |
| Gold Nanoclusters | Stabilizing Ligand | Enables the synthesis of precisely defined monolayer-protected clusters. nih.gov |
Synergistic Approaches: Combining Experimental and Computational Studies
To fully unlock the potential of this compound, future research will increasingly rely on a synergistic combination of experimental and computational methods. This integrated approach provides a much deeper understanding of the structural, electronic, and reactive properties of the ligand and its metal complexes than either method could alone.
Experimental techniques such as NMR spectroscopy, X-ray crystallography, and UV-vis spectroscopy are essential for characterizing the precise structures and observing the dynamic behavior of these compounds. researchgate.netnih.gov For example, X-ray diffraction has been used to confirm the molecular structures of various palladium, ruthenium, and silver complexes. nih.gov Simultaneously, computational methods, particularly Density Functional Theory (DFT), offer powerful insights into bonding features, reaction mechanisms, and electronic structures that are difficult to probe experimentally. researchgate.netnih.govresearchgate.net DFT calculations have been used to support intramolecular isomerization mechanisms in triosmium clusters and to investigate the feasibility of key chemical transformations in palladium pincer complexes. researchgate.netnih.gov Furthermore, Time-Dependent DFT (TD-DFT) has proven effective in reproducing and explaining the electronic absorption spectra of related π-conjugated systems, linking observed photophysical properties to specific electronic transitions. rsc.org The continued application of these combined strategies will be crucial for the rational design of new catalysts and materials based on this ligand.
| Research Focus | Experimental Techniques | Computational Methods | Insights Gained |
| Isomerization Reactions in Triosmium Clusters | X-ray Crystallography, ³¹P NMR, UV-vis Spectroscopy | DFT Calculations | Elucidation of reaction kinetics and support for an intramolecular isomerization mechanism. researchgate.net |
| Coordination Behavior of Bisphosphomide Ligands | Single-Crystal X-ray Diffraction | DFT Calculations | Confirmation of complex structures and deeper insight into bonding features and transformation feasibility. nih.govresearchgate.net |
| Photophysical Properties of π-Conjugated Systems | UV-visible Spectroscopy, Luminescence Spectroscopy | TD-DFT Computations | Accurate reproduction of absorption maxima and assignment of electronic transitions. rsc.org |
Q & A
Q. What are the recommended safety protocols for handling 1,3-Bis((diphenylphosphino)methyl)benzene in laboratory settings?
Methodological Answer: this compound, like other organophosphorus compounds, requires strict safety measures due to its toxicity and potential hazards. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated.
- Handling: Work in a fume hood to minimize inhalation risks. Avoid contact with oxidizing agents due to potential reactivity .
- Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation or moisture absorption .
- Waste Disposal: Collect residues separately and consult institutional guidelines for organophosphorus waste treatment .
Q. How is this compound synthesized, and what analytical methods validate its purity?
Methodological Answer: A common synthesis route involves the reaction of 1,3-bis(bromomethyl)benzene with diphenylphosphine in the presence of a base (e.g., sodium hydride) under inert conditions. Post-synthesis:
- Purification: Recrystallization from toluene/hexane mixtures yields high-purity product.
- Characterization:
- NMR Spectroscopy: P NMR confirms the absence of unreacted phosphine (δ ~20–25 ppm for P–C bonds vs. δ ~−5 ppm for free PH groups) .
- Elemental Analysis: Matches calculated values for C, H, and P (e.g., C: ~82%, P: ~15%) .
- Melting Point: Consistency with literature (e.g., 183–188°C for analogous diphosphines) .
Advanced Research Questions
Q. How does the electronic and steric profile of this compound influence its performance in transition-metal catalysis?
Methodological Answer: The ligand’s bite angle (distance between P atoms) and electron-donating properties are critical:
- Electronic Effects: The diphenylphosphino groups provide strong σ-donation and moderate π-accepting ability, stabilizing low-oxidation-state metals (e.g., Ni, Pd) in cross-coupling reactions.
- Steric Effects: The rigid benzene backbone creates a ~120° bite angle, favoring chelation in square-planar complexes (e.g., Ni or Pd catalysts). Comparative studies with flexible ligands (e.g., 1,3-Bis(diphenylphosphino)propane) show reduced catalytic activity in Suzuki-Miyaura reactions due to suboptimal geometry .
- Experimental Validation: Cyclic voltammetry (CV) and X-ray crystallography quantify metal-ligand bond lengths and redox potentials .
Q. How can researchers resolve contradictory data on the ligand’s stability under oxidative conditions?
Methodological Answer: Discrepancies in oxidative stability reports (e.g., degradation in air vs. inert storage) arise from varying experimental conditions:
- Controlled Testing: Perform thermogravimetric analysis (TGA) under air vs. argon to quantify decomposition thresholds (e.g., 150°C in air vs. 250°C inert) .
- Spectroscopic Monitoring: Track P=O bond formation (IR ~1150 cm) after exposure to O/HO.
- Mitigation Strategies: Add antioxidants (e.g., BHT) or use Schlenk techniques for air-sensitive applications .
Q. What role does this compound play in photophysical applications, such as luminescent materials?
Methodological Answer: The ligand enhances metal-to-ligand charge transfer (MLCT) in Ir(III) or Pt(II) complexes for OLEDs:
- Case Study: In blue-emitting Pt(II) complexes, the ligand’s rigidity minimizes non-radiative decay, achieving photoluminescence quantum yields (PLQY) up to 45%. Compare with Xantphos-based analogs, which show lower PLQY (~30%) due to conformational flexibility .
- Optimization: Tune emission wavelengths by modifying substituents on the benzene backbone (e.g., electron-withdrawing groups shift λ to shorter wavelengths) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
